Hydroxy Pioglitazone (M-II)-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

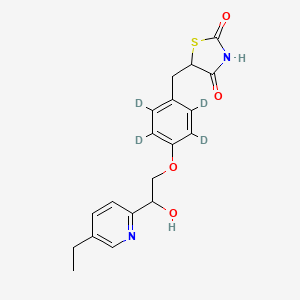

Properties

Molecular Formula |

C19H20N2O4S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |

InChI Key |

RMTFRGFLVHAYCI-ZDPIWEEJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |

Canonical SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Hydroxy Pioglitazone (M-II)-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated active metabolite of the anti-diabetic drug Pioglitazone. This document details the metabolic pathway of Pioglitazone, a plausible synthetic route for the deuterated M-II metabolite, and the analytical methods for its characterization, including quantitative data presented in structured tables and detailed experimental protocols.

Introduction to Pioglitazone and its Metabolism

Pioglitazone is an oral antidiabetic agent from the thiazolidinedione class of drugs used in the treatment of type 2 diabetes mellitus.[1][2] It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is primarily found in adipose tissue, pancreatic beta-cells, macrophages, and vascular endothelium.[1] Activation of PPARγ modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity and reduced blood glucose levels.[2][3]

Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP3A4.[1][4] This metabolic process results in the formation of several active metabolites, including Hydroxy Pioglitazone (M-II), Hydroxy Pioglitazone (M-IV), and Keto Pioglitazone (M-III).[1] These metabolites contribute to the overall pharmacological effect of the drug.[1] The deuterated form, Hydroxy Pioglitazone (M-II)-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, allowing for more accurate quantification in biological matrices.[5]

The metabolic pathway of Pioglitazone leading to the formation of its major active metabolites is illustrated in the diagram below.

Figure 1: Metabolic conversion of Pioglitazone to its active metabolites.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated key intermediate, followed by a series of reactions to construct the final molecule. A plausible synthetic pathway is outlined below.

Figure 2: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol-d4

A plausible method for the deuteration of the ethoxy linker involves a base-catalyzed hydrogen-deuterium exchange on a suitable precursor. Commercially available 2-(5-ethyl-2-picoline) can be subjected to H-D exchange at the methyl group using a strong base in the presence of a deuterium (B1214612) source like D₂O, followed by conversion to the ethanol (B145695) derivative. Alternatively, a more direct approach would be the reduction of a corresponding deuterated acetyl derivative.

-

Materials: 2-(5-ethyl-2-picoline), Sodium methoxide, Methanol-d4, Deuterium oxide (D₂O), n-Butyllithium, Paraformaldehyde-d₂.

Step 2: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzaldehyde

-

Materials: 2-(5-Ethylpyridin-2-yl)ethanol-d4, 4-Hydroxybenzaldehyde, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

-

Procedure: To a solution of 2-(5-ethylpyridin-2-yl)ethanol-d4, 4-hydroxybenzaldehyde, and PPh₃ in anhydrous THF at 0 °C, DIAD is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the title compound.

Step 3: Synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene}-2,4-thiazolidinedione

-

Materials: 4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzaldehyde, 2,4-Thiazolidinedione, Piperidine, Acetic acid, Toluene (B28343).

-

Procedure: A mixture of 4-[2-(5-ethylpyridin-2-yl)ethoxy-d4]benzaldehyde, 2,4-thiazolidinedione, piperidine, and acetic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to give the benzylidene derivative.

Step 4: Synthesis of Pioglitazone-d4

-

Materials: 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene}-2,4-thiazolidinedione, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethanol.

-

Procedure: The benzylidene derivative is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield Pioglitazone-d4.

Step 5: Synthesis of this compound

-

Materials: Pioglitazone-d4, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure: To a solution of Pioglitazone-d4 in DCM at 0 °C, a solution of m-CPBA in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution), and the organic layer is washed, dried, and concentrated. The crude product is purified by preparative HPLC to isolate this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to separate it from any starting materials, by-products, or other isomers.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Ammonium acetate (B1210297) buffer (pH 4.5) |

| Gradient | Isocratic or gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 269 nm |

| Retention Time | Dependent on exact conditions, typically 5-15 min |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the presence of the deuterium label.

| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| ESI+ | 377.1 [M+H]⁺ | 150.1, 134.1 |

Note: The precursor ion for the d4-labeled compound is expected to be 4 mass units higher than the non-deuterated M-II metabolite (m/z 373.1). The fragmentation pattern can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the exact location of the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum provide definitive proof of successful labeling. While specific experimental data for this compound is not publicly available, the following table provides expected chemical shifts based on the structure of Pioglitazone and its metabolites.

¹H NMR (Expected Chemical Shifts, δ ppm)

| Proton | Expected Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 8.5 | m |

| CH (thiazolidinedione) | ~4.5 | dd |

| O-CH ₂- (ethoxy) | Not Applicable (Deuterated) | - |

| CH ₂-Py (ethoxy) | Not Applicable (Deuterated) | - |

| CH ₂ (benzyl) | 3.0 - 3.4 | m |

| CH (ethyl) | ~2.8 | q |

| CH ₃ (ethyl) | ~1.2 | t |

| OH | Variable | br s |

¹³C NMR (Expected Chemical Shifts, δ ppm)

| Carbon | Expected Shift (ppm) |

| C=O (thiazolidinedione) | 170 - 175 |

| Aromatic/Pyridyl-C | 110 - 160 |

| C H (thiazolidinedione) | ~53 |

| O-C H₂- (ethoxy) | ~65 (signal may be broadened or absent) |

| C H₂-Py (ethoxy) | ~37 (signal may be broadened or absent) |

| C H₂ (benzyl) | ~38 |

| C H₂ (ethyl) | ~25 |

| C H₃ (ethyl) | ~15 |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical transformations, provides a clear pathway for obtaining this valuable analytical standard. The detailed characterization methods, including HPLC, MS, and NMR, are essential for verifying the identity, purity, and isotopic labeling of the final product. The availability of well-characterized deuterated metabolites like this compound is crucial for advancing research in drug metabolism, pharmacokinetics, and bioanalytical method development. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]

Unveiling the Chemical Landscape of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Pioglitazone (B448) (M-II)-d4 is a deuterated analog of Hydroxy Pioglitazone (M-II), a significant active metabolite of the oral antihyperglycemic agent, Pioglitazone. As a member of the thiazolidinedione class, Pioglitazone and its metabolites play a crucial role in the management of type 2 diabetes mellitus by enhancing insulin (B600854) sensitivity. The strategic incorporation of deuterium (B1214612) in the M-II metabolite provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and use as an internal standard in analytical assays. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of Hydroxy Pioglitazone (M-II)-d4.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are essential for its handling, formulation, and analysis. While specific experimental data for the deuterated analog is limited, properties can be inferred from its non-deuterated counterpart and the parent drug, Pioglitazone.

| Property | This compound | Hydroxy Pioglitazone (M-II) | Pioglitazone |

| Chemical Name | 5-({4-[2-(5-ethylpyridin-2-yl)(D4)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | 5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione[1] | (RS)-5-(4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl)thiazolidine-2,4-dione |

| Molecular Formula | C₁₉H₁₆D₄N₂O₄S[2] | C₁₉H₂₀N₂O₄S[1] | C₁₉H₂₀N₂O₃S |

| Molecular Weight | 376.47 g/mol [2] | 372.44 g/mol [1] | 356.44 g·mol⁻¹ |

| CAS Number | Not Available | 101931-00-4[1] | 111025-46-8 |

| Melting Point | Data not available | 125-140 °C (sublimation)[1] | 183-184 °C[3] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol[1] | Pioglitazone HCl is soluble in DMSO and dimethylformamide (~20 mg/ml) and sparingly soluble in aqueous buffers.[4] |

| Appearance | Data not available | White to Off-White Solid | Crystalline solid[4] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process adapted from the synthesis of Pioglitazone and its metabolites. A general synthetic approach is outlined below.

Experimental Workflow: Synthesis of Pioglitazone Metabolites

Caption: General synthetic route for Pioglitazone metabolites.

Protocol for Synthesis (General, adapted from Pioglitazone synthesis):

The synthesis of pioglitazone metabolites has been described, and a similar approach can be used for the deuterated analog.[5] A key step involves the reaction of a suitably protected and deuterated pyridine (B92270) ethanol derivative with a benzaldehyde (B42025) intermediate, followed by condensation with 2,4-thiazolidinedione and subsequent chemical modifications to introduce the hydroxyl group. The introduction of deuterium can be achieved by using deuterated reagents at the appropriate synthetic step.

Protocol for Purification:

Purification of the final product is typically achieved through chromatographic techniques.

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.

-

Stationary Phase: A C18 column is frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient and composition are optimized to achieve separation from impurities.

-

Detection: UV detection at a wavelength of approximately 269 nm is suitable for monitoring the elution of the compound.

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for the quantification of this compound, especially in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Pioglitazone and its Metabolites in Human Plasma

This protocol is adapted from published methods for the simultaneous determination of pioglitazone and its metabolites.[6][7]

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add an internal standard solution (e.g., a different deuterated analog or a structurally similar compound).

-

Add 800 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol (B129727) and 0.1% formic acid in water.

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 8 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the analysis of Hydroxy Pioglitazone in plasma.

Biological Activity and Signaling Pathway

Pioglitazone and its active metabolites, including Hydroxy Pioglitazone, exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[9]

Upon binding to PPARγ, the ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARγ Signaling Pathway

Caption: Activation of PPARγ by Hydroxy Pioglitazone.

Activation of PPARγ by Hydroxy Pioglitazone leads to a cascade of downstream effects, including:

-

Increased expression of glucose transporters (e.g., GLUT4): This enhances the uptake of glucose into muscle and adipose tissue, thereby lowering blood glucose levels.

-

Modulation of adipokine secretion: It promotes the secretion of adiponectin, an insulin-sensitizing hormone, while decreasing the production of pro-inflammatory cytokines like TNF-α.

-

Regulation of genes involved in lipid metabolism: This contributes to the improvement of dyslipidemia often associated with insulin resistance.

There is also evidence suggesting that Pioglitazone may have PPARγ-independent effects, such as the inhibition of STAT3 and the enhancement of apoptosis-inducing factor (AIF) expression, which could be relevant in other therapeutic areas like oncology.[10]

Conclusion

This compound is a critical tool for advancing our understanding of the pharmacology of Pioglitazone. Its use in metabolic and pharmacokinetic studies allows for precise and reliable data collection, aiding in the development of safer and more effective therapeutic strategies for type 2 diabetes and potentially other metabolic disorders. The detailed chemical properties and analytical methodologies presented in this guide are intended to support researchers in their endeavors to further elucidate the role of this important metabolite.

References

- 1. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]

- 2. Hydroxy Pioglitazone (M-II) - CAS - 101931-00-4 | Axios Research [axios-research.com]

- 3. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 10. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARγ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Hydroxy Pioglitazone (M-II)-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated active metabolite of the thiazolidinedione (TZD) antidiabetic agent, pioglitazone. The primary mechanism of action for both pioglitazone and its active metabolites is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This document details the molecular signaling pathways, presents comparative quantitative data on the activity of pioglitazone and its metabolites, and provides comprehensive experimental protocols for the characterization of such compounds. The inclusion of the deuterium-4 (-d4) label serves to modify the pharmacokinetic profile for research purposes and does not alter the fundamental mechanism of action of the Hydroxy Pioglitazone (M-II) molecule.

Introduction: Pioglitazone and its Active Metabolites

Pioglitazone is a potent and selective agonist for PPARγ, widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effects are primarily attributed to the enhancement of insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.[3] Following administration, pioglitazone is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, into several metabolites.[3][4] Among these, the hydroxylated metabolite, Hydroxy Pioglitazone (M-II), along with metabolites M-III (keto derivative) and M-IV (active hydroxy derivative), are pharmacologically active and contribute significantly to the overall therapeutic effect of the parent drug.[3][5] In fact, the main active metabolites, M-III and M-IV, are found in human serum at concentrations equal to or greater than pioglitazone itself.[1] While the metabolite M-II is also pharmacologically active, it is present at lower concentrations.[6]

The deuteration of Hydroxy Pioglitazone (M-II) to create Hydroxy Pioglitazone (M-II)-d4 is a chemical modification wherein four hydrogen atoms are replaced by deuterium (B1214612) atoms. This isotopic substitution is a common strategy in drug development and research to alter the metabolic fate of a compound, often leading to a slower rate of metabolism and a longer half-life. This modification is particularly useful for pharmacokinetic studies, allowing for a more detailed investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is crucial to note that this deuteration does not change the fundamental pharmacodynamic mechanism of the molecule.

Core Mechanism of Action: PPARγ Activation

The central mechanism of action of this compound, mirroring that of pioglitazone, is its function as a selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2]

The PPARγ Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[2]

Key Target Genes and Physiological Effects

The activation of PPARγ by this compound modulates the expression of several key genes, including:

-

Glucose Transporter Type 4 (GLUT4): Increased expression of GLUT4 in muscle and adipose tissue enhances glucose uptake from the bloodstream.

-

Lipoprotein Lipase (LPL): Upregulation of LPL promotes the hydrolysis of triglycerides, leading to a reduction in circulating free fatty acids.

-

Adiponectin: Increased secretion of adiponectin from adipose tissue improves insulin sensitivity in the liver and muscle.

-

Genes involved in gluconeogenesis: Suppression of genes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver reduces hepatic glucose production.

Quantitative Data: Potency of Pioglitazone and its Metabolites

While Hydroxy Pioglitazone (M-II) is an active metabolite, its potency in eliciting a hypoglycemic effect is reported to be less than that of the parent compound, pioglitazone. The active metabolites of pioglitazone, as a group, exhibit a hypoglycemic power that is reduced by 40-60% compared to the unmetabolized drug.[7]

| Compound | Target | Relative Potency (Hypoglycemic Effect) | Notes |

| Pioglitazone | PPARγ | 100% (Reference) | Parent drug.[7] |

| Hydroxy Pioglitazone (M-II) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |

| Keto-Pioglitazone (M-III) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |

| Hydroxy-Pioglitazone (M-IV) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |

Experimental Protocols

The characterization of the mechanism of action of a PPARγ agonist like this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.

PPARγ Ligand Binding Assay

Objective: To determine the binding affinity of this compound to the PPARγ receptor.

Methodology: Competitive Radioligand Binding Assay

-

Reagents and Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD).

-

Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone).

-

This compound (test compound).

-

Unlabeled Rosiglitazone (positive control).

-

Scintillation fluid.

-

96-well filter plates.

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 10 mM KCl, 1 mM DTT).

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of recombinant PPARγ LBD and the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound (this compound) or the positive control (Rosiglitazone).

-

Incubate the mixture at 4°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate bound from unbound radioligand.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

PPARγ Transactivation Assay

Objective: To measure the functional activation of PPARγ by this compound in a cell-based system.

Methodology: Luciferase Reporter Gene Assay

-

Reagents and Materials:

-

Mammalian cell line (e.g., HEK293, COS-7).

-

Expression plasmid for full-length human PPARγ.

-

Reporter plasmid containing a luciferase gene driven by a PPRE promoter.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Rosiglitazone (positive control).

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing increasing concentrations of the test compound or positive control.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.

-

In Vitro Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in an insulin-sensitive cell line.

Methodology: Radiolabeled 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes

-

Reagents and Materials:

-

Differentiated 3T3-L1 adipocytes.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Insulin.

-

This compound (test compound).

-

[³H]-2-deoxyglucose (radiolabeled glucose analog).

-

Cytochalasin B (inhibitor of glucose transport).

-

Cell lysis buffer.

-

Scintillation fluid.

-

-

Procedure:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Treat the differentiated adipocytes with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Wash the cells and incubate them in serum-free medium for 2-4 hours.

-

Stimulate the cells with or without a submaximal concentration of insulin for 15-30 minutes.

-

Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxyglucose.

-

After a short incubation period (e.g., 5-10 minutes), stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content in each well.

-

Conclusion

This compound exerts its pharmacological effects through the well-established mechanism of PPARγ agonism, consistent with its parent compound, pioglitazone. As an active metabolite, it contributes to the overall therapeutic profile of pioglitazone by activating the PPARγ signaling pathway, leading to the transcriptional regulation of genes involved in glucose and lipid homeostasis and ultimately enhancing insulin sensitivity. While its intrinsic potency is somewhat lower than that of pioglitazone, its presence in circulation following pioglitazone administration underscores its importance. The deuteration of the M-II metabolite serves as a valuable tool for detailed pharmacokinetic investigations without altering its fundamental mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the biological activity of this compound and other novel PPARγ agonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. jmatonline.com [jmatonline.com]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics of Deuterated Hydroxy Pioglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone (B448), a member of the thiazolidinedione class of drugs, is an established therapy for type 2 diabetes mellitus, known for its insulin-sensitizing effects.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers which interconvert in vivo.[2][3] The therapeutic effects and side effects of pioglitazone are stereospecific. The (S)-enantiomer is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[4] Activation of PPARγ is associated with the insulin-sensitizing effects of the drug but also with undesirable side effects such as weight gain and fluid retention.[2][3] The (R)-enantiomer, on the other hand, has little to no PPARγ activity but is an inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[2][4] Inhibition of the MPC is believed to contribute to the therapeutic effects of pioglitazone in non-alcoholic steatohepatitis (NASH) by reducing hepatic de novo lipogenesis.[4]

To harness the therapeutic benefits of the (R)-enantiomer while minimizing the PPARγ-mediated side effects of the (S)-enantiomer, a deuterium-stabilized (R)-pioglitazone, known as PXL065, has been developed.[2][3] Deuteration at the chiral center of the (R)-enantiomer slows down its in vivo conversion to the (S)-enantiomer, thereby altering the pharmacokinetic profile to favor higher exposure to the desired (R)-enantiomer.[2]

This technical guide provides an in-depth overview of the pharmacokinetics of deuterated hydroxy pioglitazone, the major active metabolite of PXL065. It covers the metabolic pathways, experimental protocols for its analysis, and available pharmacokinetic data, intended to be a valuable resource for researchers and professionals in the field of drug development.

Metabolism of Pioglitazone and Deuterated Pioglitazone

Pioglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][5] The metabolism involves hydroxylation and oxidation, leading to the formation of several metabolites.[1] The two major active metabolites are M-IV (hydroxy pioglitazone) and M-III (keto pioglitazone).[1][5] M-IV is the principal active metabolite found in human serum.[1]

The metabolic pathway of deuterated (R)-pioglitazone (PXL065) is expected to be similar to that of non-deuterated pioglitazone, as deuteration at the chiral center does not directly involve a site of metabolism.[2] However, by stabilizing the (R)-enantiomer, the administration of PXL065 leads to a significantly higher ratio of (R)- to (S)-enantiomer in the plasma compared to the administration of racemic pioglitazone.[2] Consequently, the resulting metabolites will also be predominantly in the (R)-configuration. Clinical studies have shown that at half the dose of PXL065 compared to racemic pioglitazone, the exposure to the metabolites M-III and M-IV is approximately halved.[2]

Pharmacokinetic Data

The development of PXL065 has included Phase 1 and Phase 2 (DESTINY-1) clinical trials that have provided valuable pharmacokinetic data.[3][6] These studies have demonstrated that PXL065 is safe, well-tolerated, and exhibits dose-proportional pharmacokinetics.[2][3]

Pharmacokinetics of PXL065

A Phase 1 study in healthy volunteers provided key pharmacokinetic parameters for PXL065 compared to racemic pioglitazone (Actos®).[1]

| Parameter | Actos® (45 mg) | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | PXL065 (30 mg) |

| R/S Ratio (AUC) | 1.4 | 4.4 | - | 4.2 | 4.1 |

| R/S Ratio (Cmax) | 1.4 | 9.9 | - | 8.5 | 9.6 |

Data from a Phase 1 single ascending dose trial.[1] The R/S ratio represents the ratio of the area under the curve (AUC) or maximum concentration (Cmax) of the (R)-enantiomer to the (S)-enantiomer.

Pharmacokinetics of Deuterated Hydroxy Pioglitazone (M-IV)

While specific quantitative pharmacokinetic data (AUC, Cmax, t1/2) for the deuterated M-IV metabolite of PXL065 are not publicly available, clinical studies have reported that the exposure to the M-IV metabolite is approximately 50% lower when administering half the dose of PXL065 compared to the full dose of racemic pioglitazone.[2] This is consistent with the fact that PXL065 is a single enantiomer administered at a lower dose than the racemic mixture.

The table below presents a representative summary based on the available information. The values for deuterated M-IV are estimated based on the reported halving of exposure.

| Analyte | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Hydroxy Pioglitazone (M-IV) | 45 mg Pioglitazone | Not Reported | Not Reported | 16-24[1] |

| Deuterated Hydroxy Pioglitazone (d-M-IV) | 22.5 mg PXL065 | Not Publicly Available | Reported to be ~50% of non-deuterated M-IV exposure[2] | Not Publicly Available |

Experimental Protocols

Synthesis of Deuterated Hydroxy Pioglitazone (M-IV)

A reference standard of deuterated hydroxy pioglitazone is essential for the validation of bioanalytical methods. A potential synthetic route can be adapted from the synthesis of non-deuterated pioglitazone metabolites.

Representative Synthetic Workflow

Methodology:

-

Synthesis of Deuterated Precursor: The synthesis would begin with a deuterated version of a key precursor, such as 5-ethyl-2-pyridine ethanol, with deuterium (B1214612) incorporated at the desired position for M-IV formation.

-

Coupling and Functional Group Manipulations: A series of organic reactions, including ether synthesis, reduction of a nitro group to an amine, and diazotization followed by substitution, would be performed to build the core structure of the molecule.

-

Cyclization: The final step would involve the cyclization of the advanced intermediate with 2,4-thiazolidinedione (B21345) to form the deuterated hydroxy pioglitazone.

-

Purification and Characterization: The final product would be purified using chromatographic techniques and its structure confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Bioanalytical Method for Quantification in Plasma

A sensitive and specific bioanalytical method is required for the quantification of deuterated hydroxy pioglitazone in biological matrices. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for such analyses.

Representative Bioanalytical Workflow

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. Poxel Announces Favorable Results for PXL065 Phase 1a Single Ascending Dose Trial | Poxel SA [poxelpharma.com]

- 3. NASH | Poxel SA [poxelpharma.com]

- 4. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

- 5. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. businesswire.com [businesswire.com]

Metabolic Stability of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic stability of Hydroxy Pioglitazone (M-II)-d4, a deuterated metabolite of Pioglitazone. The strategic incorporation of deuterium (B1214612) is a key approach in drug discovery to enhance the metabolic stability of pharmacologically active compounds.[1] This document outlines the experimental protocols for assessing metabolic stability, presents illustrative data, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction to Deuteration and Metabolic Stability

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1] This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, thereby improving a compound's half-life and pharmacokinetic profile.[1][2] In vitro metabolic stability assays are crucial for evaluating the effectiveness of such isotopic substitution in the early stages of drug development.[3][4]

Pioglitazone is extensively metabolized in the liver by CYP2C8 and CYP3A4 into several metabolites, including the active metabolites M-III (keto derivative) and M-IV (hydroxyl derivative).[5][6] Hydroxy Pioglitazone (M-II) is also a known metabolite.[7][8] This guide focuses on a deuterated version of the M-II metabolite, this compound.

Quantitative Assessment of Metabolic Stability

The metabolic stability of this compound can be compared with its non-deuterated counterpart in various in vitro systems, such as human liver microsomes (HLM) or hepatocytes. Key parameters determined from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 1: Comparative in vitro Metabolic Stability of Hydroxy Pioglitazone (M-II) and this compound in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| Hydroxy Pioglitazone (M-II) | 25 | 27.7 |

| This compound | 45 | 15.4 |

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of deuteration on metabolic stability.

Table 2: Percentage of Compound Remaining Over Time in Human Liver Microsomes

| Time (min) | Hydroxy Pioglitazone (M-II) (%) | This compound (%) |

| 0 | 100 | 100 |

| 5 | 86 | 92 |

| 15 | 60 | 78 |

| 30 | 38 | 60 |

| 45 | 25 | 45 |

| 60 | 15 | 33 |

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of deuteration on metabolic stability.

Experimental Protocols

A detailed methodology for assessing the metabolic stability of this compound is provided below. This protocol is based on standard industry practices for in vitro metabolism studies.[2][3]

Objective

To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Hydroxy Pioglitazone (M-II) and its deuterated analog, this compound, using human liver microsomes.

Materials

-

Test Compounds: Hydroxy Pioglitazone (M-II) and this compound (1 mM in DMSO stock solutions).

-

Human Liver Microsomes (pooled, 0.5 mg/mL).

-

Phosphate (B84403) Buffer (100 mM, pH 7.4).

-

NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Positive Control: A compound with a known metabolic profile (e.g., testosterone).

-

Quenching Solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Pioglitazone-d4).[9]

Procedure

-

Preparation : Thaw the human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test compounds and positive control by diluting the stock solutions in the buffer to a final concentration of 1 µM. Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

-

Incubation : In a 96-well plate, add the microsomal suspension. Add the working solutions of the non-deuterated and deuterated test compounds to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with gentle shaking.

-

Sampling and Reaction Termination : At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold acetonitrile with the internal standard. This action will immediately stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing : After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis : Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak areas of the parent compound and the internal standard.

Data Analysis

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount) .

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds to assess the impact of deuteration.[2]

Visualizations

Metabolic Pathway of Pioglitazone

The following diagram illustrates the metabolic pathway of Pioglitazone, highlighting the formation of its major metabolites, including Hydroxy Pioglitazone (M-II).

Experimental Workflow for Metabolic Stability Assay

This diagram outlines the key steps in the in vitro metabolic stability assay described in the experimental protocols section.

References

- 1. To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers [apo.ansto.gov.au]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nuvisan.com [nuvisan.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. ema.europa.eu [ema.europa.eu]

"Hydroxy Pioglitazone (M-II)-d4 CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated metabolite of the antidiabetic drug Pioglitazone. This document outlines its chemical properties, analytical methodologies for its quantification, and the core signaling pathways through which its parent compound and active metabolites exert their therapeutic effects.

Core Compound Identification

Hydroxy Pioglitazone (M-II) is one of the active metabolites of Pioglitazone. The deuterated internal standard, Hydroxy Pioglitazone (M-II)-d4, is crucial for accurate quantification in pharmacokinetic and metabolic studies.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available[1] | C₁₉H₁₆D₄N₂O₄S | 376.47[1] |

| Hydroxy Pioglitazone (M-II) | 101931-00-4[1][2][3][4] | C₁₉H₂₀N₂O₄S | 372.44[2][3][4][5] |

| Hydroxy Pioglitazone-d4 (M-IV) | 1188263-49-1[1][5] | C₁₉H₁₆D₄N₂O₄S | 376.46[5] |

Experimental Protocols: Quantification of Hydroxy Pioglitazone in Human Plasma

The following protocol is a representative method for the simultaneous quantification of Pioglitazone and its hydroxylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards like Hydroxy Pioglitazone-d4 are essential for this type of assay as internal standards.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma, add 50 µL of an internal standard working solution (containing the deuterated analog of the analyte).

-

Vortex the mixture for 30 seconds.

-

Add 1.5 mL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the sample for 10 minutes at 2500 rpm.

-

Centrifuge the mixture at 4500 rpm for 25 minutes at approximately 5°C.

-

Inject 5 µL of the resulting supernatant directly into the LC-MS/MS system.

2. Liquid Chromatography

-

Column: Zorbax SB C18 or equivalent C8 column (e.g., 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and an aqueous buffer such as 5 mM ammonium (B1175870) formate (B1220265) (pH 4.0) or 0.1% formic acid. A typical composition is a 20:80 or similar ratio of the aqueous buffer to methanol.

-

Flow Rate: 0.5 to 0.7 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Total Run Time: Approximately 4 minutes.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Hydroxy Pioglitazone: Precursor ion at m/z 373.0 transitioning to a product ion at m/z 150.1.

-

Pioglitazone: Precursor ion at m/z 357.2 transitioning to a product ion at m/z 134.2.

-

Pioglitazone-d4 (Internal Standard): Precursor ion at m/z 361.1 transitioning to a product ion at m/z 134.2.

-

-

Data Processing: Analyst software or equivalent is used for data acquisition and processing.

Quantitative Data Summary

The described LC-MS/MS methods are validated to be linear, precise, and accurate for the quantification of hydroxy pioglitazone in human plasma.

| Parameter | Hydroxy Pioglitazone | Pioglitazone |

| Linearity Range (ng/mL) | 10 - 1500 | 15 - 2500 |

| Correlation Coefficient (r) | > 0.998 | > 0.998 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.01 | 15.04 |

| Intra-day Precision (%RSD) | ≤ 2.11 | ≤ 2.11 |

| Inter-day Precision (%RSD) | ≤ 2.11 | ≤ 2.11 |

| Accuracy (%RE) | ≤ 2.0 | ≤ 2.0 |

| Recovery | Determined by comparing extracted samples to neat standards | Determined by comparing extracted samples to neat standards |

| Retention Time (min) | ~1.8 | ~2.6 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Pioglitazone Signaling Pathway

Pioglitazone and its active metabolites, including hydroxy pioglitazone, primarily function as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[2][4][6][7] This interaction is central to its mechanism of action in improving insulin (B600854) sensitivity.

Upon entering the cell and nucleus, Pioglitazone binds to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4] This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to an increase in insulin sensitivity, enhanced glucose uptake in muscle and adipose tissues, and reduced glucose production in the liver.[2][6][7] The active metabolites of Pioglitazone, M-III and M-IV, are also significant contributors to these therapeutic effects.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pioglitazone Mechanism of Action: A Clear Clinical Guide [canadianinsulin.com]

- 7. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 8. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]

Unveiling the Biological Profile of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Hydroxy Pioglitazone (B448) (M-II), an active metabolite of the anti-diabetic drug Pioglitazone, with a special focus on its deuterated analog, Hydroxy Pioglitazone (M-II)-d4. Pioglitazone exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism.[1][2][3][4] This document synthesizes the available data on the pharmacological effects of Pioglitazone and its metabolites, details the experimental methodologies for assessing their activity, and explores the implications of deuterium (B1214612) substitution.

Introduction to Pioglitazone and its Metabolism

Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, renowned for its insulin-sensitizing properties.[3] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, into several metabolites.[5][6][7] Among these, the hydroxylated metabolite, Hydroxy Pioglitazone (M-II), and other metabolites like M-III and M-IV, are known to be pharmacologically active.[1][6][7] While metabolites M-III and M-IV are the principal active metabolites found in human serum, M-II also contributes to the overall therapeutic effect of Pioglitazone, albeit at lower concentrations.[2][7]

Biological Activity of Hydroxy Pioglitazone (M-II)

Hydroxy Pioglitazone (M-II) is recognized as a pharmacologically active metabolite of Pioglitazone.[1][7] Its biological activity is intrinsically linked to the mechanism of action of its parent compound, which is the activation of PPARγ.

Mechanism of Action: PPARγ Agonism

Pioglitazone and its active metabolites function as selective agonists for PPARγ.[1][4] The activation of this nuclear receptor leads to the modulation of gene transcription involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.[1][4]

The binding of a PPARγ agonist initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. This signaling cascade is central to the therapeutic effects of Pioglitazone.

Quantitative Biological Data

| Compound | Target | Assay Type | Value | Reference |

| Pioglitazone | Human PPARγ | Ligand Binding | EC₅₀: 0.93 µM | [8] |

| Pioglitazone | Mouse PPARγ | Ligand Binding | EC₅₀: 0.99 µM | [8] |

| Hydroxy Pioglitazone (M-II) | PPARγ | - | Data not available | - |

Table 1: Quantitative biological activity data for Pioglitazone. Data for Hydroxy Pioglitazone (M-II) is not currently available in published literature.

The Role of Deuteration: this compound

The introduction of deuterium (a stable isotope of hydrogen) into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. This is primarily due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes.

While specific studies on the biological activity of this compound are not available, its primary utility is likely as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated M-II metabolite in biological samples.

Recent research on a related compound, PXL065 (deuterium-stabilized (R)-pioglitazone), has shed light on the potential for deuteration to create new chemical entities with distinct pharmacological profiles.[9][10][11][12] PXL065 exhibits reduced PPARγ activity compared to the parent compound, which may lead to a reduction in PPARγ-mediated side effects like weight gain and edema.[9][10][11][12][13] This suggests that deuteration can be a strategic tool to modulate the activity and safety profile of a drug. However, it is important to note that the primary purpose of commercially available this compound is for analytical and research use rather than as a therapeutic agent with altered efficacy.

Experimental Protocols for Assessing Biological Activity

The evaluation of PPARγ agonists typically involves a series of in vitro assays to determine their binding affinity and functional activity.

PPARγ Competitive Binding Assays

These assays are designed to measure the ability of a test compound to displace a known fluorescently labeled PPARγ ligand from the receptor's ligand-binding domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this type of assay.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and clinical efficacy of pioglitazone [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmatonline.com [jmatonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

An In-Depth Technical Guide to In Vitro Studies Utilizing Hydroxy Pioglitazone (M-II)-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of Hydroxy Pioglitazone (B448) (M-II)-d4 in in vitro studies. Given that Hydroxy Pioglitazone (M-II) is an active metabolite of the anti-diabetic drug Pioglitazone, and its deuterated form (d4) serves as a stable isotope-labeled internal standard, this document focuses on its critical use in bioanalytical and drug metabolism and pharmacokinetics (DMPK) assays.

Introduction to Pioglitazone and its Metabolites

Pioglitazone is a thiazolidinedione class oral antidiabetic agent that improves glycemic control by enhancing insulin (B600854) sensitivity.[1] It acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and, to a lesser extent, PPAR-alpha (PPARα).[1][2] This activation alters the transcription of genes involved in glucose and lipid metabolism.[2][3]

In the liver, Pioglitazone is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser degree CYP3A4.[1][4] This process yields several active metabolites, including Hydroxy Pioglitazone (M-II and M-IV) and Keto Pioglitazone (M-III).[1][5] These active metabolites contribute significantly to the overall therapeutic effect of the drug.[5]

Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of the active hydroxy metabolite. The inclusion of deuterium (B1214612) atoms increases its mass, making it an ideal internal standard for quantitative analysis using mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation, which is crucial for accurate quantification in complex biological matrices.

Core Application: Bioanalytical Quantification using LC-MS/MS

The primary in vitro application of this compound is as an internal standard for the accurate quantification of Pioglitazone and its metabolites in biological samples during pharmacokinetic and metabolic studies.

Experimental Protocol: Simultaneous Quantification in Human Plasma

This protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][3]

Objective: To simultaneously quantify Pioglitazone, Hydroxy Pioglitazone (M-II/M-IV), and Keto Pioglitazone (M-III) in human plasma.

Materials:

-

Human plasma samples

-

Pioglitazone, Hydroxy Pioglitazone, and Keto Pioglitazone analytical standards

-

Internal Standards (IS): Pioglitazone-d4, This compound , Keto Pioglitazone-d4

-

Acetonitrile (B52724) (ACN)

-

Formic Acid

-

Methanol

-

Water (HPLC-grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add 20 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxy Pioglitazone-d4, and Keto Pioglitazone-d4 in methanol).

-

Vortex briefly.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Data Presentation: LC-MS/MS Parameters and Validation Data

Table 1: MRM Transitions for Pioglitazone, Metabolites, and Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Pioglitazone | 357.2 | 119.1 | [3] |

| Hydroxy Pioglitazone (M-II/M-IV) | 373.1 | 150.1 | [3] |

| Keto Pioglitazone (M-III) | 371.0 | 148.0 | [1] |

| Pioglitazone-d4 (IS) | 361.1 | 138.1 | [3] |

| Hydroxy Pioglitazone-d4 (IS) | 377.1 (Calculated) | 154.1 (Calculated) | |

| Keto Pioglitazone-d4 (IS) | 375.0 (Calculated) | 152.0 (Calculated) |

Note: Calculated values for d4 standards are based on the addition of 4 Da to the parent compound's mass.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Pioglitazone | Hydroxy Pioglitazone | Keto Pioglitazone | Reference |

| Linearity Range (ng/mL) | 10 - 3000 | 5 - 2000 | 0.5 - 2000 | [1][3] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.998 | [1][3] |

| Inter-day Precision (%CV) | ≤ 10.5% | ≤ 10.5% | ≤ 10.5% | [1] |

| Inter-day Accuracy (%Nominal) | 84.6 - 103.5% | 96.8 - 101.0% | 94.4 - 104.0% | [1] |

Visualization: Bioanalytical Workflow

Caption: Workflow for bioanalytical sample processing and analysis.

In Vitro Drug Metabolism (DMPK) Studies

This compound is essential for quantifying the formation of the hydroxy metabolite in various in vitro DMPK assays designed to understand the metabolic fate of Pioglitazone.

Experimental Protocol: CYP Inhibition Assay

This protocol outlines how to assess the potential of a test compound to inhibit the CYP2C8-mediated metabolism of Pioglitazone to Hydroxy Pioglitazone.

Objective: To determine the IC50 value of a test compound for the inhibition of Pioglitazone hydroxylation by CYP2C8.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human CYP2C8 enzymes.[4]

-

Pioglitazone (as the substrate)

-

Test compound (potential inhibitor)

-

This compound (as internal standard for quantification)

-

NADPH regenerating system (Cofactor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

Procedure:

-

Pre-incubation:

-

In a microcentrifuge tube, combine phosphate buffer, HLM (or recombinant CYP2C8), and the test compound at various concentrations.

-

Incubate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add Pioglitazone (at a concentration near its Km, e.g., 1 µM) to the pre-incubation mixture.[5]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Reaction Incubation:

-

Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C in a shaking water bath.[4] The time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing This compound as the internal standard.

-

-

Sample Processing & Analysis:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the amount of Hydroxy Pioglitazone formed.

-

The analysis follows the protocol described in Section 2.1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: CYP Inhibition of Pioglitazone Metabolism

Table 3: IC50 Values of Known CYP2C8 Inhibitors on Pioglitazone Metabolism

| Inhibitor | Effect Measured | IC50 (µM) | Reference |

| Montelukast | Inhibition of M-IV formation | 0.18 | [4] |

| Zafirlukast | Inhibition of M-IV formation | 0.78 | [4] |

| Gemfibrozil | Inhibition of M-IV formation | 59 | [4] |

| Trimethoprim | Inhibition of M-IV formation | 71 | [4] |

| Montelukast | Inhibition of Pioglitazone elimination | 0.51 | [4] |

Visualization: Pioglitazone Metabolic Pathway

Caption: Major metabolic pathways of Pioglitazone via CYP enzymes.

Conclusion

This compound is an indispensable tool for the in vitro study of Pioglitazone. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to a wide range of DMPK studies, including metabolic stability, reaction phenotyping, and drug-drug interaction assays. This guide provides the foundational protocols and data structures necessary for researchers to effectively utilize this compound in their drug development programs.

References

- 1. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Metabolic Journey of Pioglitazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone (B448), a member of the thiazolidolidinedione class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus for decades. Its efficacy in improving glycemic control stems from its action as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin (B600854) sensitivity in peripheral tissues and the liver.[1][2] The clinical utility of pioglitazone is not solely defined by the parent compound but is significantly influenced by its metabolic transformation into various active and inactive metabolites. Understanding the discovery, metabolic pathways, and pharmacokinetic profiles of these metabolites is crucial for a comprehensive grasp of pioglitazone's pharmacology and for the development of future therapeutics. This technical guide provides a detailed exploration of the discovery and history of pioglitazone metabolites, complete with quantitative data, experimental protocols, and visual representations of key processes.

Discovery and History

The development of pioglitazone emerged from research aimed at creating insulin-sensitizing agents to address the fundamental issue of insulin resistance in type 2 diabetes. Following the initial discovery of the thiazolidinedione class, extensive research was undertaken to identify compounds with favorable efficacy and safety profiles. Pioglitazone was synthesized and subsequently found to be a potent insulin sensitizer.[2] Early preclinical studies in animal models, such as rats and dogs, were instrumental in elucidating its metabolic fate. These initial investigations led to the identification of several key metabolites, which were later confirmed and further characterized in human studies.[3][4] The primary active metabolites, M-II, M-III, and M-IV, were identified through these early efforts and were found to contribute significantly to the overall therapeutic effect of the drug.[1][5]

Metabolic Pathways of Pioglitazone

Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions.[1] The cytochrome P450 (CYP) enzyme system plays a central role in its biotransformation, with CYP2C8 being the principal enzyme responsible, and CYP3A4 contributing to a lesser extent.[1][5] These enzymatic processes result in the formation of a series of metabolites, some of which retain pharmacological activity.

The major metabolic pathways include:

-

Hydroxylation: This process leads to the formation of hydroxylated metabolites, most notably M-IV (a hydroxyl derivative).[1]

-

Oxidation: Subsequent oxidation of hydroxylated intermediates can occur, leading to the formation of keto derivatives, such as M-III.[1]

Beyond these primary pathways, further metabolism can occur, including the formation of other minor metabolites and conjugates. More recent research using advanced analytical techniques has even identified novel metabolic pathways, such as N-glucuronidation of the thiazolidinedione ring and a sequential ring-opening pathway.[6]

dot

Caption: Primary metabolic pathways of pioglitazone.

Quantitative Pharmacokinetics

The pharmacokinetic profiles of pioglitazone and its major active metabolites have been well-characterized in humans. Following oral administration, pioglitazone is rapidly absorbed, with peak plasma concentrations reached within approximately 2 hours.[1] The presence of food can slightly delay the time to peak concentration but does not significantly alter the overall extent of absorption.[1] Both pioglitazone and its active metabolites are highly bound to plasma proteins, primarily albumin (>98%).[1] The parent drug has a half-life of 3 to 7 hours, while its major active metabolites, M-III and M-IV, have a much longer half-life of 16 to 24 hours, contributing to the sustained therapeutic effect of the drug.[1]

| Parameter | Pioglitazone | Metabolite M-II | Metabolite M-III | Metabolite M-IV | Reference(s) |

| Half-life (t½) | 3 - 7 hours | - | 16 - 24 hours | 16 - 24 hours | [1] |

| Time to Peak (Tmax) | ~2 hours | - | - | - | [1] |

| Protein Binding | >99% | - | >98% | >98% | [1] |

| Apparent Volume of Distribution (Vd/F) | 0.63 ± 0.41 L/kg | - | - | - | [1] |

| Apparent Clearance (CL/F) | 5 - 7 L/h | - | - | - | [1] |

| Primary Route of Elimination | Feces (as metabolites) | - | Feces | Feces | [1] |

| Urinary Excretion | 15 - 30% (as metabolites) | - | - | - | [1] |

Experimental Protocols

The identification and quantification of pioglitazone and its metabolites have been accomplished through a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of pioglitazone in a controlled laboratory setting.

Objective: To identify the metabolites of pioglitazone formed by human liver microsomal enzymes.

Materials:

-

Pioglitazone

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing phosphate buffer, pooled human liver microsomes, and pioglitazone in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for analysis by LC-MS/MS.

dot

Caption: Workflow for in vitro metabolism study of pioglitazone.

LC-MS/MS Analysis of Pioglitazone and Metabolites in Human Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Objective: To simultaneously quantify pioglitazone, M-III, and M-IV in human plasma samples.

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Add a protein precipitation agent, such as acetonitrile, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Liquid Chromatography Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used.[3][7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).[3][7]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

Tandem Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

dot

Caption: Workflow for LC-MS/MS analysis of pioglitazone metabolites.

Signaling Pathway: PPARγ Activation

Pioglitazone and its active metabolites exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor that plays a critical role in the regulation of genes involved in glucose and lipid metabolism.[1][2]

Upon activation by pioglitazone or its active metabolites, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding event modulates the transcription of these genes, leading to a cascade of downstream effects that ultimately improve insulin sensitivity.

Key downstream effects of PPARγ activation include:

-

Increased expression of glucose transporters (e.g., GLUT4): This enhances glucose uptake into muscle and adipose tissue.

-

Modulation of adipokine secretion: For example, it increases the production of adiponectin, an insulin-sensitizing hormone, and decreases the production of inflammatory cytokines like TNF-α.

-

Regulation of genes involved in lipid metabolism: This leads to changes in fatty acid uptake, storage, and metabolism.

dot

Caption: PPARγ signaling pathway activated by pioglitazone.

Conclusion

The discovery and characterization of pioglitazone's metabolites have been integral to our understanding of its clinical pharmacology. The extensive hepatic metabolism of pioglitazone, primarily mediated by CYP2C8, leads to the formation of several active metabolites, with M-III and M-IV playing a significant role in the drug's sustained therapeutic effects. The elucidation of these metabolic pathways and the development of robust analytical methods for their quantification have been critical for optimizing the clinical use of pioglitazone and for ensuring patient safety. The continued exploration of pioglitazone's metabolic fate and the signaling pathways it modulates will undoubtedly provide valuable insights for the design of next-generation therapies for type 2 diabetes and other metabolic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jmatonline.com [jmatonline.com]

- 6. Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]